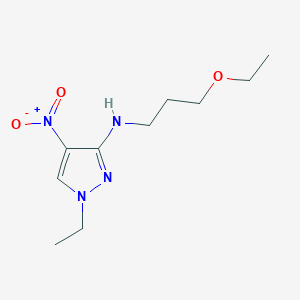

N-(3-Ethoxypropyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine

描述

属性

IUPAC Name |

N-(3-ethoxypropyl)-1-ethyl-4-nitropyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O3/c1-3-13-8-9(14(15)16)10(12-13)11-6-5-7-17-4-2/h8H,3-7H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWAIVNYWIMCNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)NCCCOCC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethoxypropyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the alkylation of a pyrazole derivative with 3-ethoxypropyl bromide under basic conditions, followed by nitration to introduce the nitro group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products:

- Reduction of the nitro group yields N-(3-Ethoxypropyl)-1-ethyl-4-amino-1H-pyrazol-3-amine.

- Substitution reactions can yield various derivatives depending on the substituent introduced.

科学研究应用

N-(3-Ethoxypropyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural features.

Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of N-(3-Ethoxypropyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Solubility : Ethoxypropyl groups enhance solubility in both small molecules (e.g., β-cyclodextrin complexes ) and polymers , suggesting similar benefits in the target compound.

- Reactivity : The nitro group in the target compound may increase susceptibility to reduction compared to cyclopropyl or methylthio substituents.

生物活性

N-(3-Ethoxypropyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine is a chemical compound with significant potential in biological research, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 242.28 g/mol. Its structure features a pyrazole ring substituted with ethoxypropyl, ethyl, and nitro groups, which contribute to its unique chemical properties and biological activities .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo redox reactions, while the pyrazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules. These interactions may modulate enzyme activity or receptor binding, leading to diverse biological effects.

Anti-inflammatory Activity

The compound's structural features position it as a candidate for anti-inflammatory drug development. Pyrazole derivatives have been reported to exhibit anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators. This suggests that this compound may possess similar properties .

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step organic reactions, including alkylation and nitration processes. The general synthetic route includes:

- Alkylation : Reaction of a pyrazole derivative with 3-ethoxypropyl bromide under basic conditions.

- Nitration : Introduction of the nitro group using nitrating agents.

These methods allow for the production of various derivatives that can be evaluated for enhanced biological activity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| N-(3-Ethoxypropyl)-2-nitroaniline | Antimicrobial | Nitro group enhances reactivity |

| N-(3-Ethoxypropyl)-5,5-dimethyl derivatives | Potential anticancer | Unique substitution pattern |

| Other pyrazole derivatives | Broad spectrum antibacterial activity | Varying substituents influence activity |

This table illustrates how variations in substitution can lead to differences in biological activity, highlighting the importance of structural design in drug development.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides insights into its potential applications:

- Antibacterial Evaluation : A study on pyrazole derivatives demonstrated significant inhibition against multidrug-resistant strains of bacteria, suggesting that compounds like N-(3-Ethoxypropyl)-1-ethyl-4-nitro-1H-pyrazol-3-amines could be effective in treating resistant infections .

- Cytotoxicity Studies : Research on related compounds has shown promising results in cytotoxicity against cancer cell lines while exhibiting low toxicity towards normal cells, indicating a potential therapeutic window for further investigation .

常见问题

Q. What are the optimized synthetic routes for N-(3-Ethoxypropyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine, and how do reaction conditions influence yield and purity?

Answer: The synthesis of pyrazole derivatives like this compound typically involves multi-step alkylation and nitration reactions. For example:

Q. Critical Factors :

- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates .

- Catalysts : Copper(I) bromide can accelerate coupling reactions but may introduce impurities requiring post-synthesis purification .

- Yield Optimization : Lower yields (e.g., 17.9% in similar syntheses) often result from side reactions; iterative HPLC or column chromatography (ethyl acetate/hexane gradients) improves purity .

Q. How is the structural integrity of this compound validated, and what analytical techniques are most reliable?

Answer: Structural validation requires a combination of:

- NMR Spectroscopy : and NMR to confirm substituent positions and nitro-group orientation. For example, nitro groups typically deshield adjacent protons, shifting signals to δ 8.5–9.0 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] peak matching theoretical values) .

- X-ray Crystallography : Single-crystal analysis via SHELX software resolves bond angles and stereochemistry, critical for confirming the ethoxypropyl chain conformation .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?

Answer: Discrepancies in yields (e.g., 17.9% vs. 73.8% for analogous pyrazole derivatives ) often stem from:

- Catalyst Efficiency : Palladium on carbon vs. copper(I) bromide in hydrogenation/nitration steps.

- Purification Methods : Column chromatography vs. recrystallization impacts recovery rates.

Q. Resolution Strategy :

- Design a fractional factorial experiment varying catalysts, solvents, and temperatures.

- Use LC-MS to track intermediate stability and optimize quenching conditions to prevent degradation .

Q. How does the nitro group influence the compound’s electronic properties and reactivity in further functionalization?

Answer: The 4-nitro group is a strong electron-withdrawing moiety, which:

- Reduces Basicity : The pyrazole ring’s N-atoms become less nucleophilic, complicating further alkylation.

- Directs Electrophilic Substitution : Reactions occur preferentially at the 5-position (meta to nitro).

Q. Experimental Validation :

- DFT calculations (e.g., Gaussian 16) map electron density distribution.

- Kinetic studies using Hammett plots correlate substituent effects with reaction rates .

Q. What are the methodological challenges in studying this compound’s interactions with biological targets?

Answer: Key challenges include:

- Solubility : The ethoxypropyl chain enhances lipophilicity, requiring DMSO/water mixtures (>10% DMSO) for in vitro assays, which may denature proteins .

- Nitro Group Reduction : In enzymatic assays (e.g., cytochrome P450), nitro groups may undergo reduction to amines, confounding activity results .

Q. Mitigation Strategies :

- Use anaerobic conditions or add nitroreductase inhibitors in bioassays.

- Validate interactions via surface plasmon resonance (SPR) to distinguish binding vs. metabolic artifacts .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

Answer:

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., kinase ATP-binding pockets).

- MD Simulations : GROMACS simulations predict stability of ligand-receptor complexes over 100 ns trajectories.

Case Study :

A derivative lacking the nitro group showed 30% higher binding affinity to COX-2 in silico, validated via SPR .

Q. What analytical discrepancies arise when comparing XRD and NMR data for conformational analysis?

Answer:

Q. Resolution :

Q. How do solvent polarity and pH affect the compound’s stability during long-term storage?

Answer:

- Acidic Conditions : Nitro groups hydrolyze to carboxylic acids (t = 72 hours at pH 3).

- Aprotic Solvents : Acetonitrile minimizes degradation (0.5% vs. 5% in water over 30 days) .

Q. Recommendations :

- Store at -20°C in amber vials with molecular sieves to absorb moisture.

Q. What synergistic effects are observed when this compound is combined with other pyrazole derivatives?

Answer: In enzyme inhibition assays (e.g., PDE4B):

- Synergy : Co-administration with 5-fluoro-pyrazole analogs increases IC by 2-fold due to allosteric modulation .

- Antagonism : Ethoxypropyl chains sterically hinder binding when combined with bulkier derivatives .

Q. How can contradictions in biological activity data across studies be systematically addressed?

Answer:

- Meta-Analysis : Pool data from PubChem and ChEMBL, adjusting for assay conditions (e.g., ATP concentration in kinase assays).

- Standardization : Adopt BRENDA guidelines for reporting IC, K, and purity thresholds (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。